2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine, also known as PF-04885614, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of the sodium channel NaV1.8. This compound is being researched for its possible benefits in treating various neurological and neurodevelopmental disorders.
PF-04885614 is classified as a small molecule drug candidate. Its structure includes a trifluoromethoxy group, which is known to enhance the pharmacokinetic properties of compounds. The compound has been studied in various scientific contexts, including medicinal chemistry and pharmacology, due to its unique interactions with biological systems.
The synthesis of PF-04885614 involves multiple steps that typically utilize solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions. The synthetic pathway generally includes:
The molecular formula of PF-04885614 is , with a molecular weight of approximately 285.26 g/mol.
InChI=1S/C13H14F3N3O/c1-12(2,17)11-18-7-10(19-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,17H2,1-2H3,(H,18,19)
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)OC(F)(F)F)N
The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its binding affinity to target proteins.
PF-04885614 undergoes several chemical reactions that are essential for its functionality:
These reactions are vital in optimizing the compound's efficacy and safety profile.
PF-04885614 acts primarily as an inhibitor of the sodium channel NaV1.8. This channel plays a crucial role in pain signaling pathways and neuronal excitability. By inhibiting this channel, PF-04885614 can potentially reduce pain sensations and modulate other neurological functions.
The mechanism involves binding to specific sites on the sodium channel, preventing ion flow and thereby altering neuronal excitability. This action has implications in treating conditions such as neuropathic pain.
PF-04885614 exhibits several notable physical and chemical properties:
These properties influence how the compound behaves in biological systems and its suitability for therapeutic use.
PF-04885614 is primarily being investigated for its potential applications in:
The ongoing research into PF-04885614 highlights its potential significance in both clinical settings and basic scientific research.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4